molecular formula C9H7ClOS B1462166 (6-Chloro-1-benzothiophen-2-yl)methanol CAS No. 234107-53-0

(6-Chloro-1-benzothiophen-2-yl)methanol

Cat. No. B1462166
CAS RN: 234107-53-0
M. Wt: 198.67 g/mol
InChI Key: VGQQRAFINZGCNU-UHFFFAOYSA-N
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Description

“(6-Chloro-1-benzothiophen-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS . It has a molecular weight of 198.67 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(6-Chloro-1-benzothiophen-2-yl)methanol” is 1S/C9H7ClOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(6-Chloro-1-benzothiophen-2-yl)methanol” is a solid compound . It has a melting point range of 111 - 113°C .

Scientific Research Applications

Methanol in Fixation and Embedding Procedures

Methanol, as part of the methacarn solution, is used to substitute ethanol in Carnoy's fluid for tissue fixation, enhancing the preservation of the helical proteins in myofibrils and collagen. This application demonstrates methanol's significance in biomedical research, particularly in histological studies where accurate tissue preservation is critical. Methacarn-fixed sections show minimal shrinkage, and the process preserves the structural integrity of endothelial and epithelial cells better than traditional Carnoy's or Zenker's fluid, indicating methanol's utility in improving the outcomes of histological analysis (Puchtler et al., 1970).

Methanol as a Fuel and Energy Carrier

Methanol's role as a clean-burning fuel and potential application in energy systems is another area of interest. Its use in integrated gasification combined cycle (IGCC) power stations as a peaking fuel showcases its versatility and environmental benefits. This highlights methanol's potential in contributing to sustainable energy solutions, providing a cleaner alternative to traditional fuels and aiding in the reduction of emissions in power generation (Cybulski, 1994).

Methanol in Biotechnological Applications

Methanotrophs, bacteria that utilize methane as their sole carbon source, offer a wide range of biotechnological applications, from the production of single-cell protein and biopolymers to the generation of methanol itself. This reflects methanol's importance in biotechnology, particularly in areas aiming to harness microbial processes for sustainable production methods. The versatility of methanotrophs in generating valuable products using methane highlights the potential of methanol and related compounds in advancing bio-based technologies and environmental management (Strong et al., 2015).

Methanol in Hydrogen Production

The role of methanol in hydrogen production, particularly through methanol steam reforming and other thermochemical conversion processes, is critical in the development of a hydrogen economy. This application underscores methanol's potential as a hydrogen carrier, facilitating the storage and transportation of hydrogen energy. The focus on catalyst development and reactor technology in methanol conversion processes illustrates the ongoing research efforts to optimize methanol's use in producing clean energy (García et al., 2021).

Methanol in Atmospheric Chemistry

Methanol plays a significant role in atmospheric chemistry as a volatile organic compound. Its exchange between terrestrial ecosystems and the atmosphere influences atmospheric chemical processes, including the formation of secondary organic aerosols and ozone. This aspect of methanol research provides insights into its environmental impacts and the mechanisms governing its atmospheric presence, contributing to our understanding of air quality and climate change (Wohlfahrt et al., 2015).

Safety And Hazards

The compound is associated with certain hazards. The hazard statements for the compound include H302, H312, and H332 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQQRAFINZGCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289550
Record name 6-Chlorobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-1-benzothiophen-2-yl)methanol

CAS RN

234107-53-0
Record name 6-Chlorobenzo[b]thiophene-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=234107-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorobenzo[b]thiophene-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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